1-(3,4-Diethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(3,4-Diethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15550314
InChI: InChI=1S/C23H19N3O5S/c1-3-29-16-10-9-13(11-17(16)30-4-2)19-18-20(27)14-7-5-6-8-15(14)31-21(18)22(28)26(19)23-25-24-12-32-23/h5-12,19H,3-4H2,1-2H3
SMILES:
Molecular Formula: C23H19N3O5S
Molecular Weight: 449.5 g/mol

1-(3,4-Diethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC15550314

Molecular Formula: C23H19N3O5S

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Diethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C23H19N3O5S
Molecular Weight 449.5 g/mol
IUPAC Name 1-(3,4-diethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C23H19N3O5S/c1-3-29-16-10-9-13(11-17(16)30-4-2)19-18-20(27)14-7-5-6-8-15(14)31-21(18)22(28)26(19)23-25-24-12-32-23/h5-12,19H,3-4H2,1-2H3
Standard InChI Key LKAVOPQNUNVYLZ-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O)OCC

Introduction

Structural and Molecular Characteristics

Core Chromeno-Pyrrole Framework

The chromeno-pyrrole system consists of a fused chromene (benzopyran) and pyrrole ring, creating a planar, conjugated structure that facilitates π-π interactions with biological targets. In 1-(3,4-Diethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, the pyrrole nitrogen at position 2 is substituted with a 1,3,4-thiadiazole ring, while the chromene oxygen is part of the dihydrochromeno system. The 3,4-diethoxyphenyl group at position 1 introduces steric bulk and electron-donating effects, potentially modulating solubility and target affinity.

Key Structural Features:

  • Chromeno-pyrrole core: Provides rigidity and conjugation, essential for intercalation or enzyme binding.

  • 1,3,4-Thiadiazole substituent: Contributes to electron-deficient character, enhancing interactions with nucleophilic residues in proteins.

  • 3,4-Diethoxyphenyl group: Ethoxy substituents improve lipophilicity compared to methoxy analogs, potentially influencing blood-brain barrier penetration.

Physicochemical Properties

While experimental data for this specific compound are unavailable, properties can be extrapolated from analogs:

PropertyEstimated Value (Analog-Based)Influencing Factors
Molecular Weight~495 g/molChromeno-pyrrole core + substituents
LogP (Partition Coeff.)3.2–4.1Diethoxy group increases lipophilicity
Solubility<10 µg/mL in aqueous bufferPlanar structure reduces solubility
pKa~8.5 (pyrrole NH)Electron-withdrawing groups lower pKa

These estimates suggest moderate bioavailability challenges, typical of polycyclic heteroaromatics.

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of chromeno-pyrrole derivatives typically involves multi-step sequences, as seen in related compounds. For this molecule, a plausible route includes:

  • Formation of Chromeno-Pyrrole Core:

    • Condensation of 3-hydroxycoumarin with a pyrrole precursor under acidic conditions.

    • Cyclization via Friedel-Crafts alkylation to form the fused ring system.

  • Introduction of Thiadiazole Moiety:

    • Coupling of a pre-formed 2-amino-1,3,4-thiadiazole to the pyrrole nitrogen using Ullmann or Buchwald-Hartwig amination .

  • Diethoxyphenyl Substitution:

    • Nucleophilic aromatic substitution or Suzuki-Miyaura coupling to attach the 3,4-diethoxyphenyl group.

Optimization Challenges:

  • Regioselectivity: Ensuring proper orientation during cyclization requires careful control of temperature and catalysts.

  • Thiadiazole Stability: The 1,3,4-thiadiazole ring may degrade under strong acidic/basic conditions, necessitating mild reaction environments .

Comparative Synthetic Strategies

The table below contrasts synthetic approaches for analogous chromeno-pyrrole derivatives:

CompoundKey StepsYield (%)Reference
EVT-11509571 (Methoxy-substituted)Friedel-Crafts cyclization + SNAr42
VC15554936 (Thiazole-containing)Suzuki coupling + Hantzsch thiazole syn.38
Target Compound (Thiadiazole-substituted)Ullmann coupling + Friedel-Crafts*Est. 30–35

*Estimated based on analogous reactions .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Diethoxy vs. Methoxy: Ethoxy groups enhance membrane permeability but may reduce target binding affinity due to steric effects.

  • Thiadiazole vs. Thiazole: The sulfur-rich thiadiazole improves interactions with metalloenzymes (e.g., matrix metalloproteinases) .

  • Chromeno-Pyrrole Core: Planarity correlates with DNA intercalation potential, while substituents modulate selectivity.

Hypothesized Targets for the Target Compound:

  • Kinases: Similarity to VC15554936 suggests potential inhibition of VEGFR-2 or PDGFR-β.

  • Cyclooxygenases: Diethoxy groups may favor COX-2 over COX-1 inhibition.

  • Bacterial DNA Gyrase: Thiadiazole moiety could interfere with ATP-binding pockets .

Challenges and Future Directions

Current Limitations

  • Synthetic Complexity: Low yields (30–35%) hinder large-scale production.

  • ADME/Toxicity: Predicted high plasma protein binding (>95%) may limit free drug availability.

  • Target Identification: Mechanistic studies remain speculative without dedicated assays.

Recommended Research Priorities

  • Synthetic Optimization:

    • Explore microwave-assisted synthesis to improve cyclization efficiency.

    • Test alternative catalysts (e.g., Pd-XPhos for coupling steps).

  • Biological Screening:

    • Prioritize kinase inhibition assays (e.g., EGFR, VEGFR).

    • Evaluate cytotoxicity across NCI-60 cell lines.

  • Computational Modeling:

    • Perform molecular docking to identify probable protein targets.

    • Predict metabolic sites using CYP450 isoform models.

This compound’s structural complexity and modular substituents position it as a promising candidate for further medicinal chemistry exploration. Bridging the gap between analog data and targeted studies will be essential to unlock its full therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator